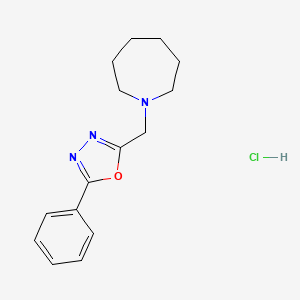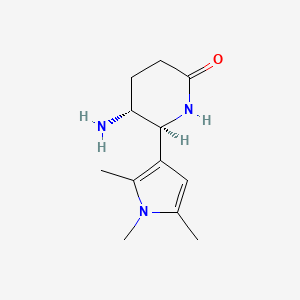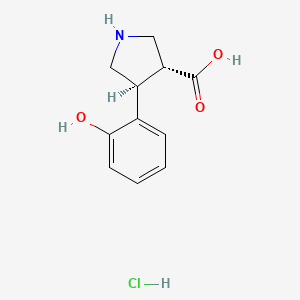
methyl (2E)-3-(4-nitrophenyl)-2-phenylacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2E)-3-(4-nitrophenyl)-2-phenylacrylate, also known as MNPA, is a chemical compound that belongs to the family of nitrophenylacrylates. MNPA has been widely used in scientific research due to its unique chemical properties and biological activities.
Applications De Recherche Scientifique
Biodegradation and Environmental Remediation
Methyl (2E)-3-(4-nitrophenyl)-2-phenylacrylate and its related compounds have been studied for their biodegradation potential, particularly in the context of environmental remediation. For instance, a study by Bhushan et al. (2000) explored the chemotaxis and biodegradation of 3-methyl-4-nitrophenol, a structurally similar compound, by Ralstonia sp. SJ98. This microorganism can utilize 3-methyl-4-nitrophenol as the sole carbon and energy source, highlighting the potential for bioremediation of related nitrophenolic compounds in contaminated environments (Bhushan, Samanta, Chauhan, Chakraborti, & Jain, 2000).
Material Science and Polymer Research
In the field of material science and polymer research, nitrophenyl compounds are utilized in the synthesis and characterization of novel materials. For example, Meng et al. (1996) discussed the synthesis of nitrophenyl-based polymers, which exhibit significant photoinduced birefringence, suggesting applications in optical storage and photonic devices. This work illustrates the versatility of nitrophenyl derivatives in creating functional materials with potential applications in data storage and processing (Meng, Natansohn, Barrett, & Rochon, 1996).
Crystal Engineering and Nonlinear Optics
Muthuraman et al. (2001) investigated the molecular complexation of 4-hydroxy-4'-nitrobiphenyl/stilbene with various pyridine-1-oxides, aiming to develop materials with enhanced quadratic nonlinear optical behavior. This research contributes to the design of noncentrosymmetric structures for nonlinear optics, leveraging the structural properties of nitrophenyl derivatives (Muthuraman, Masse, Nicoud, & Desiraju, 2001).
Organic Synthesis and Catalysis
The synthesis and catalytic applications of nitrophenyl derivatives have also been explored. Ishihara et al. (2008) reported on zwitterionic salts derived from 4-nitrophenyl isothiocyanate as effective organocatalysts for transesterification reactions. This study demonstrates the potential of nitrophenyl-based compounds in facilitating chemical transformations, contributing to more efficient and sustainable synthetic methodologies (Ishihara, Niwa, & Kosugi, 2008).
Propriétés
IUPAC Name |
methyl (E)-3-(4-nitrophenyl)-2-phenylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-21-16(18)15(13-5-3-2-4-6-13)11-12-7-9-14(10-8-12)17(19)20/h2-11H,1H3/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKWDCDQTMQFQI-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/C1=CC=C(C=C1)[N+](=O)[O-])/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2E)-3-(4-nitrophenyl)-2-phenylacrylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-phenyl-4H,5H,6H,7H-furo[2,3-c]pyridine hydrochloride](/img/structure/B2743307.png)
![(2,6-dimethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2743309.png)


![N-(2,5-dimethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2743315.png)


